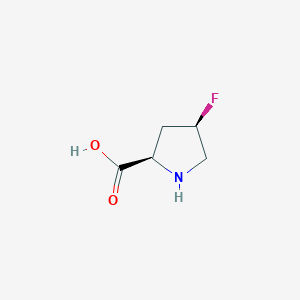

(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWHMENIDGOELV-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@H]1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r,4r 4 Fluoropyrrolidine 2 Carboxylic Acid

Asymmetric Synthesis Approaches

The construction of the chiral pyrrolidine (B122466) ring is a critical aspect of synthesizing (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid. Various asymmetric strategies have been employed to establish the correct stereochemistry at the C2 and C4 positions.

Diastereoselective Synthesis of the Pyrrolidine Ring System

Diastereoselective methods are pivotal in constructing the pyrrolidine skeleton with the desired relative stereochemistry. These approaches often involve cyclization reactions where the stereochemical outcome is directed by existing chiral centers in the starting material or by the geometry of the transition state.

One powerful method for pyrrolidine synthesis is the [3+2] cycloaddition of azomethine ylides with alkenes, which can create up to four new stereocenters in a single step. nottingham.ac.uk The stereochemical course of these reactions can be controlled to produce specific diastereomers. For instance, the use of N-allyl oxazolidines derived from chiral sources allows for the diastereoselective construction of the pyrrolidine ring through a tandem hydrozirconation-Lewis acid-mediated cyclization sequence. nih.gov

Another approach involves the intramolecular aminooxygenation of alkenes. Copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides has been shown to favor the formation of 2,5-cis-pyrrolidines with excellent diastereomeric ratios (>20:1). nih.gov While this specific substitution pattern differs from the target molecule, the principle of using substrate control to direct the formation of specific diastereomers is a key strategy. Furthermore, electrophilic halogen-induced cascade reactions, such as those initiated by N-bromosuccinimide (NBS) on cinnamylaziridines, can lead to the diastereoselective synthesis of functionalized pyrrolidines containing multiple stereocenters. scispace.com

The reduction of highly substituted pyrrole (B145914) systems via heterogeneous catalytic hydrogenation can also proceed with excellent diastereoselectivity, affording functionalized pyrrolidines. nih.gov This method allows for the creation of multiple stereocenters in a controlled manner. Additionally, photo-promoted ring contraction of pyridines with silylborane offers a novel route to pyrrolidine derivatives. osaka-u.ac.jp

| Method | Key Features | Stereoselectivity | Reference |

| [3+2] Cycloaddition | Forms multiple stereocenters in one step. | High, dependent on catalyst and substrate. | nottingham.ac.uk |

| Hydrozirconation-Cyclization | Utilizes chiral N-allyl oxazolidines. | Diastereoselective. | nih.gov |

| Intramolecular Aminooxygenation | Copper-promoted cyclization of alkenyl sulfonamides. | Excellent for 2,5-cis products (>20:1 dr). | nih.gov |

| Aziridine Ring Expansion | NBS-induced cascade reaction. | Diastereoselective formation of three stereocenters. | scispace.com |

| Pyrrole Hydrogenation | Heterogeneous catalytic reduction. | Excellent diastereoselectivity. | nih.gov |

Enantioselective Catalytic Methods in Fluoroamino Acid Synthesis

Enantioselective catalysis is a cornerstone of modern synthetic chemistry, enabling the direct formation of chiral molecules with high enantiomeric excess. nih.govresearchgate.net For the synthesis of fluoroamino acids, catalytic methods that control the stereochemistry of both the fluorine-bearing carbon and the α-carbon are highly sought after.

Organocatalysis has emerged as a powerful tool for these transformations. For example, chiral phosphoric acids have been used as organocatalysts in aza-Friedel–Crafts reactions to produce enantiopure amino acids. nih.gov Similarly, the use of imidazolidinone catalysts in the α-fluorination of aldehydes, followed by further transformations, can yield chiral β-fluoroamines with high enantioselectivity (>96% ee). escholarship.org

Metal-catalyzed reactions also play a crucial role. Chiral palladium-enolate intermediates have been utilized in the catalytic enantioselective monofluorination of α-ketoesters, which can then be converted to β-fluoro-α-aminoesters. nih.gov Furthermore, iridium-catalyzed asymmetric allylation of α-imino esters provides a route to optically active α-allyl amino acid derivatives. nih.gov The development of catalytic asymmetric methods for the synthesis of β-fluoro amines has been advanced through the use of chiral bifunctional Brønsted acid/base catalysts, which can achieve high enantio- and diastereoselection in the addition of α-fluoro nitroalkanes to imines. nih.gov

| Catalyst Type | Reaction | Key Features | Enantioselectivity (ee) | Reference |

| Chiral Phosphoric Acid | Aza-Friedel–Crafts | Organocatalytic, mild conditions. | High (enantiopure after crystallization). | nih.gov |

| Imidazolidinone | α-Fluorination/Reductive Amination | Organocatalytic, one-pot potential. | >96% | escholarship.org |

| Chiral Palladium Complex | Monofluorination of α-ketoesters | Catalytic enantioselective C-F bond formation. | Not specified. | nih.gov |

| Chiral Bifunctional Brønsted Acid/Base | Addition of α-fluoro nitroalkanes to imines | High diastereo- and enantioselection. | High. | nih.gov |

Chiral Auxiliary-Mediated Stereocontrol (e.g., Ni(II) Complexes, Sulfinyl Auxiliaries)

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. The sulfinyl group is a particularly valuable chiral auxiliary due to its strong directing ability, configurational stability, and ease of introduction and removal. bioorganica.com.uanih.gov

N-tert-butanesulfinylimines, derived from the condensation of aldehydes with tert-butanesulfinamide, are versatile intermediates. Diastereoselective addition of nucleophiles to these imines allows for the synthesis of a wide range of enantiopure amines. nih.gov This strategy has been successfully applied to the synthesis of fluorinated amines and amino acids. bioorganica.com.ua For example, the diastereoselective addition of sulfoxide (B87167) anions to fluorinated imines provides a convenient route to α-fluoroalkyl α-amino acids. bioorganica.com.ua Similarly, the stereoselective [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides yields densely substituted pyrrolidines with high diastereoselectivity. acs.org

While the search results provide extensive information on sulfinyl auxiliaries, the specific application of Ni(II) complexes as chiral auxiliaries in the synthesis of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid is less detailed in the provided context. However, dual catalytic systems combining photocatalysis and chiral nickel catalysis have been shown to mediate the selective coupling between primary and secondary alkyl radicals, delivering products with good enantioselectivity. acs.org This highlights the potential of chiral nickel complexes in controlling stereochemistry in complex molecule synthesis. Asymmetric tetraazamacrocyclic complexes of Ni(II) have also been synthesized and studied, indicating the ongoing interest in chiral nickel chemistry. nih.gov

| Auxiliary/Complex | Application | Stereocontrol Mechanism | Reference |

| N-tert-Butanesulfinyl group | Asymmetric synthesis of amines and pyrrolidines. | Directs nucleophilic attack on imines or participates in cycloadditions. | bioorganica.com.uanih.govacs.org |

| Chiral Nickel Complex | Enantioselective radical-radical cross-couplings. | Creates stereogenic centers through enantioselective coupling of alkyl radicals. | acs.org |

Regio- and Stereoselective Fluorination Strategies

The introduction of the fluorine atom at the C4 position with the correct R configuration is a critical step that dictates the final stereochemistry of the target molecule. This can be achieved using either nucleophilic or electrophilic fluorination methods, each with its own set of reagents and stereochemical implications. The presence of fluorine significantly influences the conformational behavior of the pyrrolidine ring. nih.govbeilstein-journals.org

Nucleophilic Fluorination Reagents and Reaction Pathways

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻). tcichemicals.comacsgcipr.org This reaction typically proceeds via an Sₙ2 mechanism, which results in the inversion of configuration at the reaction center. Therefore, to obtain the (4R) stereochemistry, the starting material must possess a suitable leaving group (e.g., tosylate, mesylate, or hydroxyl group) at the C4 position with an S configuration.

A common strategy involves the synthesis of a 4-hydroxypyrrolidine derivative with the desired (2R,4S) stereochemistry, often derived from (2S,4R)-4-hydroxyproline. The hydroxyl group can then be activated and displaced by a nucleophilic fluoride source.

Common nucleophilic fluorinating agents include:

Alkali metal fluorides (KF, CsF): These are cost-effective but often require harsh reaction conditions and phase-transfer catalysts to enhance their reactivity and solubility. acsgcipr.org

Tetrabutylammonium fluoride (TBAF): This is a more soluble source of fluoride but is highly hygroscopic, which can reduce its nucleophilicity. acsgcipr.org

Diethylaminosulfur trifluoride (DAST): This reagent is effective for converting hydroxyl groups to fluorides with inversion of stereochemistry. tcichemicals.com However, it is thermally unstable.

4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™): A more thermally stable, crystalline alternative to DAST that is easier to handle. tcichemicals.com

Imidazolium-based fluoride reagents (e.g., [IPrH][H₂F₃]): These newer reagents offer a good balance of reactivity and stability, are non-hygroscopic, and can be used for the fluorination of various substrates with good yields. nih.gov

| Reagent | Leaving Group | Key Features | Reaction Pathway |

| DAST | Hydroxyl | Converts alcohols to fluorides with inversion. Thermally unstable. | Sₙ2 |

| FLUOLEAD™ | Hydroxyl | Crystalline, thermally stable alternative to DAST. | Sₙ2 |

| [IPrH][H₂F₃] | Halides, Tosylates, Mesylates | Non-hygroscopic, stable, good reactivity. | Sₙ2 |

| KF, CsF | Halides, Sulfonates | Cost-effective, requires phase-transfer catalysis. | Sₙ2 |

Electrophilic Fluorination Reagents and Stereochemical Control

Electrophilic fluorination involves the reaction of a nucleophilic carbon center (e.g., an enolate or enamine) with an electrophilic fluorine source ("F⁺"). wikipedia.org These reagents typically contain a fluorine atom attached to a highly electronegative group, usually nitrogen (N-F reagents). researchgate.net Stereochemical control in electrophilic fluorination is achieved by using chiral substrates, reagents, or catalysts that direct the approach of the fluorinating agent to one face of the nucleophile.

For the synthesis of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid, an electrophilic fluorination strategy would involve generating a nucleophilic center at the C4 position of a pyrrolidine precursor with the desired (2R) stereochemistry already established. The stereochemical outcome at C4 would then be controlled by the steric and electronic properties of the substrate and the reaction conditions.

Common electrophilic fluorinating agents include:

N-Fluorobenzenesulfonimide (NFSI): An effective and widely used reagent for the fluorination of a variety of nucleophiles. wikipedia.orgalfa-chemistry.com

Selectfluor® (F-TEDA-BF₄): A highly effective, stable, and user-friendly crystalline reagent. alfa-chemistry.com It is often used for the fluorination of electron-rich species. Mechanistic studies have shown that it can add in a stereospecific manner to glycals. nih.gov

N-Fluoro-o-benzenedisulfonimide (NFOBS): A powerful fluorinating agent. wikipedia.org

The stereochemical control can be challenging and is often substrate-dependent. Asymmetric electrophilic fluorination can be achieved using chiral catalysts, such as cinchona alkaloids, which can catalyze the α-fluorination of ketones with high enantioselectivity. escholarship.org This principle can be extended to the fluorination of more complex systems like pyrrolidine derivatives, where the catalyst creates a chiral environment that dictates the facial selectivity of the fluorination.

| Reagent | Nucleophile Type | Stereocontrol Method | Reference |

| NFSI | Enolates, Enamines, etc. | Substrate control, chiral catalysts. | escholarship.orgwikipedia.orgalfa-chemistry.com |

| Selectfluor® | Electron-rich alkenes and aromatics. | Substrate control, can exhibit high stereoselectivity. | alfa-chemistry.comnih.gov |

| NFOBS | Grignard reagents, aryllithiums. | Substrate control. | wikipedia.org |

Electrochemical Fluorination Techniques

Electrochemical fluorination represents an alternative to traditional chemical fluorinating agents, offering a "reagent-less" approach that can enhance selectivity and reduce hazardous waste. researchgate.netlew.ro This method involves the anodic oxidation of a substrate in the presence of a fluoride source to form a C-F bond. lew.ro

Research into the electrochemical fluorination of proline derivatives has demonstrated the feasibility of this technique for creating mono- and gem-difluorinated products. vapourtec.comresearchgate.net The process typically involves an electrolyte solution containing a fluoride source, such as triethylamine-3HF (Et3N·3HF), in a solvent like acetonitrile. lew.ro The substrate is oxidized at the anode, generating a carbocation intermediate that is then attacked by a fluoride ion.

While this method is promising, challenges remain, including controlling selectivity, preventing electrode passivation, and achieving high yields for specific diastereomers. lew.ro For complex substrates like proline derivatives, the oxidation potentials of other functional groups must be considered to avoid undesired side reactions. electrochem.org Flow electrochemistry has shown superiority over traditional batch methods for tuning reaction conditions and minimizing the formation of undesired byproducts like sulfoxides in certain substrates. vapourtec.com

Table 1: Conditions for Electrochemical Fluorination of Proline Derivatives

| Substrate Type | Fluoride Source/Electrolyte | Key Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| Thiophenyl-containing Proline Derivative | Et4NF·4HF/MeCN | Batch electrolysis | Successful monofluorination (91% yield) | vapourtec.com |

| Thiophenyl-containing Proline Derivative | Et4NF·4HF/MeCN | Flow electrolysis | Minimized sulfoxide byproduct formation | vapourtec.com |

| N-Aryl Proline Esters | Et3N·3HF/CH2Cl2 | Undivided cell, constant current | Anodic α-fluorination | researchgate.net |

Protecting Group Strategies in the Synthesis of Chiral Fluorinated Amino Acids

The multi-step synthesis of chiral fluorinated amino acids necessitates the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. jocpr.compeptide.com The choice of protecting groups is critical and is guided by the principle of orthogonality, which allows for the selective removal of one group in the presence of others under different chemical conditions. iris-biotech.de

For the synthesis of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid, both the secondary amine (pyrrolidine nitrogen) and the carboxylic acid functional groups must be protected during key steps like fluorination and stereochemical inversion.

Amine Protection: The most common protecting groups for the α-amino group in amino acid synthesis are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The Boc group is acid-labile and typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with piperidine. peptide.comiris-biotech.de The benzyloxycarbonyl (Cbz or Z) group is another option, often removed by hydrogenolysis. peptide.com

Carboxylic Acid Protection: The carboxylic acid group is commonly protected as an ester, such as a methyl or tert-butyl ester. Methyl esters are typically hydrolyzed under basic conditions, while tert-butyl esters are cleaved with acid, often concurrently with a Boc group. nih.gov This strategy is crucial when modifying other parts of the molecule, for instance, using reagents that would otherwise react with the carboxylic acid.

The orthogonality of the Fmoc/tBu pair is a cornerstone of modern solid-phase peptide synthesis and is equally applicable in solution-phase synthesis of complex amino acids. iris-biotech.de For example, a (2S,4R)-4-hydroxyproline precursor can be protected as the N-Boc, C-tert-butyl ester derivative before subsequent chemical transformations. nih.goved.ac.uk

Table 2: Common Protecting Groups in Fluorinated Amino Acid Synthesis

| Protecting Group | Abbreviation | Functional Group Protected | Deprotection Conditions | Reference(s) |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA, HCl) | iris-biotech.denih.gov |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | iris-biotech.denih.gov |

| Benzyloxycarbonyl | Cbz or Z | Amine | Hydrogenolysis (e.g., H₂, Pd/C) | peptide.comnih.gov |

| Methyl Ester | OMe | Carboxylic Acid | Base Hydrolysis (e.g., LiOH, NaOH) | acs.org |

Synthetic Routes via Chiral Hydroxylated Pyrrolidine Precursors

A prevalent and effective strategy for synthesizing stereochemically defined 4-fluoroprolines is to start from a chiral pool precursor, most commonly 4-hydroxyproline. nih.gov The readily available and inexpensive (2S,4R)-4-hydroxy-L-proline serves as a common starting point. nih.goved.ac.uk This precursor provides the pyrrolidine scaffold with the desired (2R) stereochemistry already established (if starting with the D-proline enantiomer) or the (2S) stereochemistry which is often depicted in synthetic schemes leading to various fluoroproline diastereomers.

The synthesis of the target (2R,4R) compound typically begins with the less common enantiomer, (2R,4S)-4-hydroxy-D-proline. The key transformations involve protecting the amine and carboxyl groups, inverting the stereochemistry at the C-4 hydroxyl group, and finally, introducing the fluorine atom, often with another inversion of configuration.

Inversion of Configuration at the C-4 Position

To achieve the desired (4R) stereochemistry in the final product from a (4S)-hydroxylated precursor, an inversion of the C-4 stereocenter is necessary. The Mitsunobu reaction is a powerful and widely used method for achieving this stereochemical inversion of a secondary alcohol. organic-chemistry.orgnih.gov

The reaction involves activating the hydroxyl group with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org This in-situ activation forms an oxyphosphonium salt, which is a good leaving group. Subsequent nucleophilic attack by a pronucleophile proceeds via an Sₙ2 mechanism, resulting in a clean inversion of the stereocenter. organic-chemistry.org

In the synthesis of fluoroprolines, this strategy can be applied in two ways:

Direct Inversion with Fluoride: While conceptually simple, direct fluorination using fluoride as the nucleophile in a Mitsunobu reaction can be challenging.

Two-Step Inversion: A more common approach is a double inversion strategy. Starting with (2R,4S)-4-hydroxyproline, a first Mitsunobu reaction is performed with a carboxylic acid nucleophile (e.g., p-nitrobenzoic acid) to yield a (2R,4R)-ester. acs.orgrsc.org After hydrolysis of the ester to reveal the (2R,4R)-hydroxyl group, a subsequent fluorination step (e.g., using Deoxo-Fluor® or morpholinosulfur trifluoride) that also proceeds with inversion furnishes the final (2R,4S)-fluoropyrrolidine. To obtain the target (2R,4R) compound, one would start with a (2R,4S) hydroxyl precursor, invert it to a (2R,4R) hydroxyl intermediate, which is then fluorinated with retention, or fluorinate the (2R,4S) precursor directly with retention. A more practical route to related compounds starts with the common (2S,4R)-hydroxyproline, which is inverted to the (2S,4S)-hydroxyproline intermediate via an intramolecular Mitsunobu reaction to form a lactone, followed by hydrolysis. ed.ac.uk This (2S,4S)-intermediate can then be fluorinated with inversion to give (2S,4R)-fluoroproline. ed.ac.uk

Table 3: Research Findings on C-4 Inversion via Mitsunobu Reaction

| Precursor | Reagents | Nucleophile | Outcome | Reference(s) |

|---|---|---|---|---|

| Boc-(2S,4R)-hydroxy-L-proline (4) | DEAD, PPh₃ | Intramolecular (α-carboxyl) | Formation of a bicyclic lactone (8), leading to (2S,4S)-hydroxyproline (9) after hydrolysis | ed.ac.uk |

| Boc-(2S,4R)-hydroxyproline methyl ester (1) | DIAD, PPh₃ | 4-Nitrobenzoic acid | Inversion to protected (2S,4S)-hydroxyproline ester | acs.orgacs.org |

Reductive Amination Protocols

Reductive amination is a fundamental method for forming C-N bonds and is a highly efficient approach for synthesizing pyrrolidines from acyclic precursors. nih.gov This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov

For the synthesis of a pyrrolidine ring, this can be performed as an intramolecular reaction starting from a linear precursor containing an amine and a carbonyl group, or more commonly, from a diketone and a primary amine. nih.gov In the context of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid, a hypothetical retrosynthetic approach could involve an acyclic amino dicarbonyl or keto-acid precursor where the fluorine is already installed at the appropriate position.

A typical protocol involves treating a diketone with an aniline (B41778) or another primary amine, often catalyzed by an acid, followed by reduction. nih.gov While traditional reductants include expensive hydrides or silanes, modern methods increasingly employ catalytic transfer hydrogenation, for example, using an iridium catalyst. nih.gov Biocatalytic reductive amination using transaminases is also an emerging strategy that offers high enantioselectivity for the synthesis of chiral cyclic amines from ω-chloroketones. acs.org

While routes starting from chiral hydroxyproline (B1673980) precursors are more established for this specific target, reductive amination offers a versatile alternative for constructing the core pyrrolidine structure from different starting materials. unibo.it

Conformational Analysis and Stereoelectronic Effects in Fluorinated Pyrrolidine Systems

Influence of Fluorine Atom on Pyrrolidine (B122466) Ring Conformation

The introduction of a fluorine atom at the 4-position of the pyrrolidine ring in (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid significantly biases the ring's conformation, a phenomenon known as ring puckering. The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the Cγ-exo and Cγ-endo puckers, which are characterized by the displacement of the C4 atom either out of (exo) or into (endo) the plane of the other ring atoms relative to the C2 carboxylic acid group.

The stereochemistry of the fluorine atom is a decisive factor in determining the favored pucker. In the case of a 4R fluorine substituent, as in (2S,4R)-4-fluoroproline, a strong preference for the Cγ-exo pucker is observed. wisc.edu This conformational biasing is a direct consequence of stereoelectronic effects, which override the small energy difference of approximately 0.5 kcal/mol between the endo and exo puckers in unsubstituted proline. nih.gov The Cγ-exo pucker, in turn, influences the main-chain torsion angles (φ and ψ) when this amino acid is incorporated into a peptide chain. wisc.edunih.gov

Conversely, the diastereomer with a 4S fluorine substituent, (2S,4S)-4-fluoroproline, preferentially adopts a Cγ-endo pucker. wisc.edu This demonstrates the powerful and predictable nature of fluorine substitution in controlling the three-dimensional structure of the pyrrolidine ring.

Stereoelectronic Effects of Fluorine (e.g., Gauche Effect) and Their Impact on Molecular Structure

The conformational preference in fluorinated pyrrolidines is primarily governed by the gauche effect. This effect describes the tendency of a molecule to adopt a conformation where a fluorine atom is gauche (at a 60° dihedral angle) to an adjacent electron-withdrawing group or another electronegative atom across a carbon-carbon bond. acs.org In the context of 4-fluoroprolines, the key interaction is between the electronegative fluorine atom and the prolyl amide group.

For (2S,4R)-4-fluoroproline, the Cγ-exo pucker allows for a gauche arrangement between the fluorine atom and the nitrogen of the pyrrolidine ring. This conformation is stabilized by a hyperconjugative interaction, specifically the donation of electron density from the σ(C-H) bonding orbital on the adjacent carbon to the antibonding σ(C-F) orbital. nih.gov This σ(C–H)→σ(C–F) interaction is most effective in the gauche arrangement, thus stabilizing the Cγ-exo pucker. nih.gov

This stereoelectronic control has significant implications for the broader molecular structure, particularly in peptides. The Cγ-exo pucker favored by the 4R-fluoro substituent is associated with a higher population of the trans conformation of the preceding peptide bond, an effect stabilized by an n→π* interaction between adjacent carbonyl groups. nih.govresearchgate.net In contrast, the Cγ-endo pucker favored by the 4S-fluoro substituent leads to a higher proportion of the cis amide bond. researchgate.net

Spectroscopic Techniques for Conformational Elucidation

A variety of advanced spectroscopic techniques are instrumental in elucidating the conformational preferences of fluorinated pyrrolidines in both solution and the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F-NMR, ¹⁹F-¹H HOESY, Vicinal Coupling Constants)

NMR spectroscopy is a powerful tool for studying the conformation of fluorinated molecules in solution.

¹⁹F-NMR Spectroscopy : The fluorine-19 nucleus is an excellent probe for NMR studies due to its 100% natural abundance and high sensitivity. nih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, which changes with the ring pucker. nih.gov In peptides containing 4,4-difluoroproline, for instance, the difference in chemical shifts between the two diastereotopic fluorine atoms can indicate the cis or trans conformation of the preceding amide bond, which is linked to the ring pucker. researchgate.netresearchgate.net

¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy) : This technique measures the through-space interactions between fluorine and proton nuclei. The intensity of the HOESY cross-peak is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive tool for determining internuclear distances and, by extension, molecular geometry. By observing correlations between the fluorine atom and specific protons on the pyrrolidine ring, the preferred pucker can be determined.

Vicinal Coupling Constants (³J) : The magnitude of the vicinal coupling constant between two nuclei separated by three bonds is dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu In fluorinated pyrrolidines, both ³J(H,H) and ³J(H,F) coupling constants provide valuable information about the ring's conformation. nih.govrsc.org For example, the coupling constants between the α-proton and the β-protons can be used to distinguish between the Cγ-exo and Cγ-endo puckers. nih.gov The table below shows a comparison of scalar coupling constants for (4R)-FPro and (4S)-FPro in a peptide context.

| Coupling Constant (Hz) | (4R)-FPro in MpSR peptide | (4S)-FPro in MpRS peptide | Free (4S)-FPro |

| ³J(F-Hβ2) | 19.8 | 31.0 | 31.8 |

| ³J(F-Hβ3) | 33.1 | 18.0 | 18.5 |

| ³J(F-Hδ2) | 26.5 | 27.5 | 32.7 |

| ³J(F-Hδ3) | 26.5 | 27.5 | 27.2 |

| Data adapted from a study on fluoroprolines in peptides, illustrating the use of vicinal coupling constants for conformational analysis. nih.gov |

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state. By analyzing the crystal structure of compounds containing (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid or its derivatives, the pyrrolidine ring pucker, bond lengths, and bond angles can be determined with high accuracy. For instance, X-ray diffraction analysis of enhanced green fluorescent protein (EGFP) where all proline residues were replaced by (2S,4S)-4-fluoroproline revealed that the majority of these residues adopted a Cγ-endo pucker. researchgate.net This solid-state data corroborates the conformational preferences deduced from solution-state NMR and computational studies.

Computational Chemistry Approaches for Conformational Energy Landscapes

Computational chemistry provides a powerful means to investigate the conformational preferences of molecules by calculating the relative energies of different conformers.

Density Functional Theory (DFT) Calculations for Conformation Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method to predict the geometry and energy of molecules. By performing DFT calculations, a conformational energy landscape can be generated, revealing the relative stabilities of the Cγ-exo and Cγ-endo puckers, as well as the energy barriers between them.

Computational studies on N-acetyl-4-fluoroproline methyl esters (Ac-Flp-OMe and Ac-flp-OMe) have provided detailed insights into their conformational landscapes. For N-acetyl-(4R)-fluoroproline methyl ester (Ac-Flp-OMe), DFT calculations show a strong preference for the Cγ-exo pucker and a trans amide bond. researchgate.net In contrast, for N-acetyl-(4S)-fluoroproline methyl ester (Ac-flp-OMe), the Cγ-endo pucker is favored, with the trans and cis amide bond conformations being closer in energy. researchgate.net The following table summarizes the key findings from these computational investigations.

| Compound | Amide Conformation | Ring Pucker | Relative Energy (kcal/mol) |

| Ac-(4R)-FPro-OMe | trans | exo | 0.00 |

| trans | endo | >2.8 | |

| cis | exo | ~1.2 | |

| cis | endo | ~1.8 | |

| Ac-(4S)-FPro-OMe | trans | endo | 0.00 |

| trans | exo | ~1.8 | |

| cis | endo | ~0.1 | |

| cis | exo | >2.8 | |

| This interactive table presents a summary of DFT calculation results for N-acetyl-4-fluoroproline methyl esters, highlighting the lowest energy conformations in bold. researchgate.net |

These computational results are in excellent agreement with experimental observations, underscoring the predictive power of DFT in understanding the conformational behavior of fluorinated pyrrolidine systems.

Molecular Dynamics Simulations of Fluorinated Pyrrolidine Systems

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the structural, dynamical, and thermodynamical properties of molecular systems over time. mdpi.com In the context of fluorinated pyrrolidine systems, such as (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid, MD simulations provide detailed insights into the conformational landscape of the pyrrolidine ring and how it is influenced by the fluorine substituent, the solvent environment, and interactions with other molecules. mdpi.commdpi.com

The simulations begin with a starting structure, often derived from experimental data like X-ray crystallography or NMR spectroscopy, or built computationally. mdpi.com This structure is then placed in a simulated environment, typically a box of water molecules to mimic physiological conditions. The system's energy is calculated using a force field, which is a set of parameters that define the potential energy of the atoms and the bonds between them. For complex organic molecules like fluorinated amino acids, specialized force fields such as GROMOS, AMBER, or OPLS are employed. mdpi.commdpi.com

By solving Newton's equations of motion for each atom, the simulation tracks the trajectory of all atoms over a specific period, often ranging from nanoseconds to microseconds. mdpi.com This allows for the observation of dynamic processes, such as the puckering of the pyrrolidine ring. The five-membered pyrrolidine ring is not planar and exists in a state of "pseudorotation" between various puckered conformations, most commonly the "envelope" and "twist" forms. nih.gov For proline derivatives, these are often described by the Cγ-endo and Cγ-exo puckers, which refer to the displacement of the C4 atom relative to the plane formed by the other ring atoms.

MD simulations on fluorinated pyrrolidines can reveal the relative stability of these different puckered states and the energy barriers for interconversion between them. The introduction of a highly electronegative fluorine atom creates significant stereoelectronic effects, such as the gauche effect, which can stabilize specific conformations. nih.govbeilstein-journals.org For (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid, simulations would explore how the trans relationship between the fluorine at C4 and the carboxylic acid at C2 influences the ring's conformational equilibrium. These simulations can quantify the preference for specific dihedral angles and puckering amplitudes, providing a dynamic picture that complements static experimental data. nih.gov

Furthermore, MD simulations are invaluable for studying the role of the solvent. The polarity of the solvent can significantly influence conformational preferences. nih.gov For instance, computational studies on fluorinated piperidines, a related class of N-heterocycles, have shown that increasing solvent polarity can invert the conformational preference of the fluorine atom from equatorial to axial. nih.gov Similar investigations for (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid would elucidate how interactions with water molecules, through hydrogen bonding and electrostatic interactions, affect the stability of different ring puckers.

| Simulation Parameter | Typical Application for (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid | Rationale |

| Force Field | GROMOS, AMBER, OPLS | Provides empirically derived parameters to calculate potential energy and forces for atoms, bonds, angles, and dihedrals in the molecule. mdpi.commdpi.com |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the physiological environment and allows for the study of specific solute-solvent interactions like hydrogen bonding. mdpi.com |

| Simulation Time | Nanoseconds to Microseconds | Allows for sufficient sampling of conformational space to observe ring puckering dynamics and achieve thermodynamic equilibrium. mdpi.com |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking standard laboratory conditions. mdpi.com |

| Analysis Metrics | Dihedral Angles, Puckering Coordinates, RMSD | Quantifies the conformational state of the pyrrolidine ring and its fluctuations over time. |

Correlation between Conformation and Molecular Recognition Properties

The distinct conformational preferences of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid, governed by potent stereoelectronic effects, are directly correlated with its molecular recognition properties. The strategic placement of a fluorine atom on the pyrrolidine ring introduces a powerful tool for modulating the shape and electronic profile of the molecule, which in turn dictates how it interacts with biological targets such as enzymes, receptors, and DNA. beilstein-journals.orgsinapse.ac.uknih.gov

The presence of fluorine significantly alters the molecule's properties compared to its non-fluorinated analogue, hydroxyproline (B1673980). beilstein-journals.org The C-F bond is highly polarized, and its orientation can lead to stabilizing hyperconjugative and electrostatic interactions. researchgate.netacs.org A key phenomenon is the fluorine gauche effect, which favors a conformation where the electronegative fluorine atom is gauche (at a ~60° dihedral angle) to an electron-withdrawing group, such as the nitrogen atom in the pyrrolidine ring. nih.govbeilstein-journals.org This effect can lock the pyrrolidine ring into a specific pucker. For 4-fluoroprolines, this generally results in a bias for either a Cγ-exo or Cγ-endo conformation. The specific stereochemistry of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid (a trans isomer) predisposes the ring to a particular puckered conformation that presents the carboxylic acid and other substituents in a defined spatial orientation.

This conformational rigidity is crucial for molecular recognition. Biological macromolecules often have precisely structured binding pockets, and the "pre-organization" of a ligand into a conformation that complements the binding site can significantly enhance binding affinity by reducing the entropic penalty of binding. By installing fluorine, chemists can enforce a bioactive conformation. acs.org For example, the conformational stability induced by fluorine in proline-rich proteins like collagen can be enhanced. beilstein-journals.org

Comparative X-ray crystallography studies on related fluorinated pyrrolidine ligands have demonstrated the profound impact of fluorination on binding modes. In one study, the incorporation of a fluorine atom into the pyrrolidine moieties of a G-quadruplex DNA binding ligand resulted in a distinctly different pyrrolidine ring conformation compared to the non-fluorinated version. sinapse.ac.uknih.gov This conformational change led to a completely different binding mode, which included a reversal of the orientation of the pyrrolidinium (B1226570) N+-H group involved in key interactions. sinapse.ac.uknih.gov This highlights that the stereoelectronic influence of fluorine is not just a subtle tweak but can fundamentally alter the way a molecule interacts with its target.

The ability of fluorine to modulate pKa is another critical factor. researchgate.net The electron-withdrawing nature of fluorine lowers the basicity of the pyrrolidine nitrogen. This change in pKa can affect the protonation state of the molecule at physiological pH, which is often a critical determinant for receptor binding and membrane permeability.

| Feature Influenced by Fluorination | Impact on Molecular Recognition | Example from Related Systems |

| Ring Conformation (Pucker) | Pre-organizes the molecule into a bioactive shape, reducing the entropic cost of binding. acs.org | Fluorination of pyrrolidine ligands for G-quadruplex DNA alters ring pucker, leading to a different and distinct binding mode. sinapse.ac.uknih.gov |

| Stereoelectronic Effects (Gauche Effect) | Stabilizes specific ring conformations (e.g., Cγ-exo or Cγ-endo), leading to higher binding affinity and selectivity. nih.govnih.gov | The gauche effect is known to stabilize Cγ-exo conformations in 3-fluoropyrrolidines. nih.gov |

| Basicity (pKa) | Alters the protonation state of the ring nitrogen at physiological pH, affecting electrostatic interactions with the target. researchgate.net | Fluorination is a known strategy to modify the pKa of drug candidates to improve their pharmacokinetic properties. nih.gov |

| Dipole Moment | Modifies the local molecular dipole, influencing electrostatic and hydrogen bonding interactions within a binding pocket. beilstein-journals.org | The strong C-F bond dipole can engage in favorable charge-dipole interactions within a protein's active site. researchgate.net |

Applications in Chemical Biology and Advanced Drug Discovery Research

Utility as Chiral Building Blocks in Complex Organic Synthesis

Fluorinated pyrrolidine-2-carboxylic acids are valuable chiral building blocks in organic synthesis due to their rigid, stereochemically defined structures. The introduction of a fluorine atom significantly influences the molecule's conformational preferences, which can be exploited in the synthesis of complex, biologically active molecules.

The synthesis of natural product analogs is a key strategy in drug discovery to improve upon the properties of a naturally occurring molecule. The incorporation of fluorinated prolines can lead to analogs with enhanced stability or altered biological activity. While there are no specific examples in the reviewed literature of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid being used in the synthesis of natural product analogs, the general utility of proline analogs in this area is well-established.

Design and Synthesis of Fluoropeptidomimetics and Modified Peptides

The incorporation of fluorinated prolines into peptides is a powerful strategy to create peptidomimetics with improved therapeutic properties. The strong inductive effect of the fluorine atom has significant consequences on the peptide's structure and stability. ed.ac.ukraineslab.com

One of the primary motivations for incorporating fluorinated prolines into peptides is to enhance their stability against proteolytic degradation. The fluorine atom can enforce a specific pucker on the pyrrolidine (B122466) ring, which in turn influences the conformation of the peptide backbone and can make it less susceptible to enzymatic cleavage. ed.ac.ukraineslab.com

Research has shown that the stereochemistry of the fluorine atom is crucial. For example, (2S,4R)-4-fluoroproline has been found to stabilize the Cγ-exo ring pucker and favor a trans conformation of the preceding peptide bond. nih.govplos.org This pre-organization of the peptide chain can lead to a significant increase in the stability of the entire protein. In a study on ubiquitin, the global substitution of proline with (2S,4R)-4-fluoroproline resulted in a notable increase in the protein's stability. nih.govplos.org Conversely, attempts to incorporate the (2S,4S) isomer failed, highlighting the critical role of stereochemistry. nih.govplos.org

The table below summarizes the effect of (2S,4R)-4-fluoroproline incorporation on the stability of ubiquitin.

| Protein | Change in Stability (ΔΔG) | Refolding Rate Constant (k_ui) | Unfolding Rate Constant (k_ni) |

| Wild-type Ubiquitin | - | Slower | Faster |

| (4R)-FPro-Ubiquitin | -4.71 kJ·mol⁻¹ | Slightly Faster | 2.6-fold Slower |

This data is for the incorporation of (2S,4R)-4-fluoroproline, not the (2R,4R) isomer. nih.gov

Improving the oral bioavailability of peptide-based drugs is a major challenge in pharmaceutical development. Chemical modifications, such as the introduction of fluorinated amino acids, can help to overcome this hurdle. While specific studies on the effect of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid on peptide bioavailability were not identified, the general principles suggest that its incorporation could be beneficial. The increased metabolic stability conferred by the fluorinated proline can protect the peptide from degradation in the gastrointestinal tract. Furthermore, the increased lipophilicity due to the fluorine atom may enhance membrane permeability.

Fluorinated prolines and their derivatives are attractive scaffolds for the design of enzyme inhibitors. A study on dipeptidyl peptidase-4 (DPP-4) inhibitors utilized 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives. nih.gov One of the synthesized compounds showed high DPP-4 inhibitory activity and good efficacy in in vivo models of type 2 diabetes. nih.gov

The stereochemistry of the fluorinated proline is critical for inhibitory activity. In the development of fibroblast activation protein (FAP) inhibitors, it was found that the (4S)-fluoropyrrolidine isomer displayed potent FAP-inhibitory activity, whereas the (4R)-fluoropyrrolidine isomer lost its ability to inhibit the enzyme. plos.org This dramatic difference in activity underscores the importance of the precise three-dimensional arrangement of the atoms for effective binding to the enzyme's active site. plos.org

The table below shows the inhibitory potency of different fluoropyrrolidine isomers against FAP.

| Compound | FAP Inhibitory Potency (IC₅₀) |

| (4S)-fluoropyrrolidine congener | 3.3 nM |

| 4,4-difluorinated congener | 3.2 nM |

| (4R)-fluoropyrrolidine isomer | 1000 nM |

This data highlights the impact of stereochemistry on the inhibitory activity of fluoropyrrolidine-containing compounds. plos.org

Probing Protein Structure, Stability, and Folding Pathways

The substitution of proline with fluorinated analogs like (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid is a key strategy for modulating the biophysical properties of proteins. The electronegativity of the fluorine atom enforces a specific puckering of the pyrrolidine ring, a phenomenon known as the gauche effect. This pre-organization of the amino acid's conformation can significantly reduce the entropic cost of protein folding, leading to enhanced stability.

The site-specific or global replacement of proline with fluorinated analogs allows for detailed biophysical characterization of protein stability and folding. Research on the (2S,4R) isomer, often abbreviated as (4R)-FPro, has demonstrated its remarkable ability to stabilize proteins. When all three proline residues in human ubiquitin were replaced with (2S,4R)-4-fluoroproline, the resulting protein exhibited a significant increase in stability. nih.govplos.org This stabilization is attributed to the fluorine atom favoring the Cγ-exo ring pucker, which is the conformation found in the wild-type protein, thereby pre-organizing the polypeptide chain for proper folding. nih.govplos.org

In one study, the thermal and chemical stability of ubiquitin substituted with (2S,4R)-4-fluoroproline was compared to the wild-type protein. The fluorinated version showed a notable increase in melting temperature (Tm) and a greater free energy of unfolding (ΔGU), indicating enhanced stability. nih.govplos.org

Table 1: Biophysical Stability Data for Wild-Type and (2S,4R)-4-fluoroproline Substituted Ubiquitin

| Protein Variant | Melting Temperature (Tm) | Free Energy of Unfolding (ΔGU) | Reference |

|---|---|---|---|

| Wild-Type Ubiquitin (wt-ub) | 84.7 ± 0.2 °C | 27.88 ± 0.58 kJ·mol-1 | nih.gov |

| (2S,4R)-FPro-Ubiquitin ((4R)-FPro-ub) | 91.7 ± 0.2 °C | 32.59 ± 0.71 kJ·mol-1 | nih.gov |

Similarly, another study involving the monomeric red fluorescent protein (mRFP1) found that global substitution with (2S,4R)-4-fluoroproline enhanced its thermal and chemical stability, although a specific proline-to-alanine mutation was necessary to retain fluorescence. nih.gov Conversely, attempts to incorporate the (2S,4S) isomer often result in insoluble or degraded protein, highlighting the critical role of stereochemistry in directing protein folding and stability. nih.govnih.gov While direct studies on the (2R,4R) isomer are lacking, it is expected that its incorporation would also modulate protein stability in a stereospecific manner, dependent on the native proline pucker within a given protein's tertiary structure.

Studies on model peptides containing (2S,4R)- and (2S,4S)-4-fluoroproline have utilized 19F NMR to investigate their binding to SH3 domains. copernicus.orgnih.gov These studies demonstrate that the distinct chemical shifts of the fluorine atom in the bound and unbound states can be used to determine binding kinetics and affinities. copernicus.orgresearchgate.net The conformational biases induced by the different stereoisomers can also be exploited to understand the structural requirements for specific protein-protein interactions. copernicus.orgnih.govresearchgate.net Although not yet demonstrated experimentally, (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid could similarly be incorporated into peptides and proteins to serve as a 19F NMR probe for analyzing these critical biological recognition events.

Mechanistic Studies of Enzymatic Reactions

The introduction of a C-F bond in a substrate can significantly alter its interaction with an enzyme, providing a powerful method for probing enzymatic mechanisms. The high strength of the C-F bond can stall a reaction at a specific step, allowing for the characterization of intermediates, or the stereoelectronic effects of fluorine can be used to investigate the conformational requirements of the enzyme's active site.

The stereospecific incorporation of fluorinated prolines can be used to map the steric and electronic constraints of an enzyme's active site. A key example comes from studies on prolyl 4-hydroxylase (P4H), an enzyme crucial for collagen stability. nih.gov Researchers evaluated peptides containing different 4-fluoroproline (B1262513) stereoisomers as substrates for P4H. The results were striking: peptides containing (2S,4S)-4-fluoroproline were excellent substrates, whereas peptides with (2S,4R)-4-fluoroproline did not bind to the enzyme's active site. nih.gov

Table 2: Substrate Activity of Fluoroproline Diastereomers with Prolyl 4-Hydroxylase (P4H)

| Peptide Substrate Containing | Enzyme Binding/Activity | Reference |

|---|---|---|

| (2S)-Proline (Pro) | Excellent Substrate | nih.gov |

| (2S,4S)-4-fluoroproline (flp) | Excellent Substrate | nih.gov |

| (2S,4R)-4-fluoroproline (Flp) | No Binding Observed | nih.gov |

This stark difference in recognition demonstrates that the enzyme's active site is exquisitely sensitive to the stereochemistry and ring pucker of the proline residue. nih.gov Such studies provide a clear method for probing the topology of an active site. By extension, the synthesis and testing of substrates containing (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid could yield valuable information about the active site environments of other proline-utilizing enzymes.

Fluorinated substrates can act as mechanistic probes by altering reaction pathways or rates. In the case of P4H, the hydroxylation of the peptide containing (2S,4S)-4-fluoroproline did not yield a hydroxylated product, but rather 4-ketoproline, with the release of a fluoride (B91410) ion. nih.gov This outcome provided insight into the catalytic mechanism of the enzyme, suggesting a specific orientation of the substrate is required for hydroxylation versus oxidation. The use of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid in enzyme substrates could similarly uncover novel mechanistic details for various enzymes by virtue of its unique stereoelectronic profile.

Development of Fluorinated Probes for Advanced Biomedical Imaging and Spectroscopy

The fluorine atom possesses properties that make it highly suitable for developing probes for biomedical imaging and spectroscopy. Its high sensitivity in NMR spectroscopy and the possibility of using the 18F isotope for Positron Emission Tomography (PET) are particularly advantageous.

The development of fluorescent probes is a cornerstone of bioimaging, allowing for the visualization of specific molecules and processes in living cells. mdpi.comrsc.org While direct applications of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid in fluorescent probes are not yet reported, its rigidified conformational preferences could be used to design highly specific recognition motifs for such probes. These probes typically consist of a recognition element, a linker, a fluorophore, and often a warhead for covalent binding to a target enzyme. nih.gov

In the realm of spectroscopy, 19F NMR is a powerful technique for studying biomolecules due to the absence of a natural fluorine background signal in biological systems. nih.gov As discussed previously, incorporating (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid into a protein or a ligand would introduce a sensitive 19F NMR reporter. This allows for the study of protein folding, dynamics, and interactions with high precision. copernicus.orgnih.govresearchgate.net

Furthermore, the synthesis of 18F-labeled (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid would enable its use as a tracer for PET imaging. nih.govacs.org PET is a non-invasive imaging technique that provides quantitative functional information about physiological processes in vivo. Probes based on fluorinated amino acids are used to image processes like amino acid transport, which is often upregulated in cancer cells. The development of PET tracers based on the (2R,4R) isomer could lead to new diagnostic tools, provided it shows specific uptake and retention in target tissues.

¹⁹F NMR Probes for in situ Biological Measurements

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular structure and dynamics. The use of fluorine-19 (¹⁹F) NMR is particularly advantageous in biological systems. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and high sensitivity, making it an excellent probe. Furthermore, the near absence of fluorine in most biological systems ensures that the ¹⁹F NMR signal is background-free, allowing for the specific observation of the labeled molecule. researchgate.net

When (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid is incorporated into peptides or proteins, the fluorine atom acts as a sensitive reporter of the local molecular environment. The chemical shift of the ¹⁹F nucleus is highly sensitive to changes in its surroundings, such as solvent exposure, protein folding, and ligand binding. researchgate.netillinois.edu This sensitivity allows researchers to monitor these molecular events in real-time within a complex biological milieu, such as inside living cells, a technique known as in-cell NMR. nih.gov

The utility of fluorinated amino acids, including derivatives of proline, as ¹⁹F NMR probes stems from the large chemical shift dispersion of the ¹⁹F nucleus, which can be significantly influenced by factors like electrostatic fields and van der Waals interactions within a protein. illinois.edu This allows for the resolution of signals from individual fluorine atoms at different locations within a biomolecule, providing detailed structural and functional information. illinois.edu

| Factor | Description | Effect on ¹⁹F Chemical Shift | Information Gained |

|---|---|---|---|

| Protein Folding/Conformation | Changes in the tertiary structure of the protein alter the local environment of the fluorine atom. | Significant shifts can be observed as the fluorine moves from a solvent-exposed to a buried environment, or vice versa. | Real-time monitoring of protein folding, misfolding, and conformational changes. |

| Ligand Binding | The binding of a small molecule, ion, or another protein near the fluorinated residue. | Binding events can induce a chemical shift change due to altered electronic environment or conformational changes. | Determination of binding affinities, kinetics, and identification of binding sites. |

| Solvent Accessibility | The degree to which the fluorine atom is exposed to the surrounding solvent (e.g., water). | Shifts can differentiate between buried (hydrophobic) and exposed (hydrophilic) residues. | Information on protein structure and dynamics. |

| pH and Ionic Strength | Changes in the overall charge distribution of the biomolecule and its environment. | The electronic environment of the fluorine nucleus is perturbed, leading to chemical shift changes. | Probing electrostatic interactions and the pKa of nearby residues. |

Radiosynthesis for Positron Emission Tomography (PET) Imaging Applications

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. Fluorine-18 (B77423) (¹⁸F) is one of the most commonly used radionuclides for PET due to its favorable physical properties, including a manageable half-life of 109.7 minutes and low positron energy, which results in high-resolution images. mdanderson.org

The synthesis of the non-radioactive (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride has been previously described, providing a crucial precursor for potential radiosynthesis. nih.gov The development of PET tracers often involves the incorporation of ¹⁸F into a biologically active molecule. While the direct radiosynthesis of ¹⁸F-labeled (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid is not extensively detailed in the literature, the principles for labeling such compounds are well-established. Typically, this involves nucleophilic substitution with [¹⁸F]fluoride on a precursor molecule containing a suitable leaving group.

Fluorinated pyrrolidine scaffolds have shown significant promise in the development of PET tracers, particularly for targeting Fibroblast Activation Protein (FAP), a cell-surface protease overexpressed in many cancers. nih.govmdpi.com Research on FAP inhibitors has highlighted the critical importance of stereochemistry at the 4-position of the pyrrolidine ring. For instance, in the context of (4-quinolinoyl)-glycyl-2-cyanopyrrolidine-based inhibitors, the (4S)-fluoropyrrolidine derivative displayed potent FAP inhibition, whereas the (4R)-fluoropyrrolidine isomer was significantly less active. nih.gov This underscores the need for stereochemically pure compounds like (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid for developing highly specific PET tracers.

The potential radiosynthesis of ¹⁸F-(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid would enable its use as a building block for creating novel PET radiotracers. These tracers could be designed to target specific enzymes, receptors, or transporters, allowing for the non-invasive study of disease processes and the evaluation of new therapeutic agents.

| Radionuclide | Half-life (t₁/₂) | Maximum Positron Energy (Eβ+ max) [MeV] | Positron Range in Water (mm) | Primary Use |

|---|---|---|---|---|

| ¹⁸F | 109.7 min | 0.635 | 2.4 | General purpose, metabolic imaging ([¹⁸F]FDG), receptor imaging. |

| ¹¹C | 20.4 min | 0.960 | 4.1 | Labeling of organic molecules for receptor and neuro-imaging. |

| ¹³N | 9.97 min | 1.190 | 5.4 | Myocardial perfusion imaging ([¹³N]ammonia). |

| ¹⁵O | 2.04 min | 1.720 | 8.0 | Blood flow and oxygen metabolism studies ([¹⁵O]water). |

| ⁶⁸Ga | 67.7 min | 1.899 | 8.9 | Labeling of peptides and antibodies for receptor imaging (e.g., somatostatin (B550006) receptors). |

Future Research Directions and Emerging Paradigms for 2r,4r 4 Fluoropyrrolidine 2 Carboxylic Acid

Innovations in Scalable and Sustainable Asymmetric Synthesis

The growing demand for enantiomerically pure fluorinated proline analogs like (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid necessitates the development of manufacturing processes that are not only scalable but also environmentally sustainable. Future research is increasingly focused on moving beyond traditional multi-step, reagent-heavy syntheses toward more efficient and greener alternatives.

Key areas of innovation include:

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis. Researchers are exploring the use of enzymes, such as lipases or hydroxylases, to perform key stereoselective steps in the synthesis pathway. nih.govnih.govresearchgate.net For example, enzymes can be used for stereoselective hydrolysis or oxidation steps, providing access to chiral intermediates that are then converted to the final product through chemical means. This hybrid approach can significantly reduce the number of steps, improve yields, and operate under milder, more environmentally friendly conditions. nih.gov

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts is a major frontier. This includes metal-based catalysts (e.g., iridium, rhodium) and organocatalysts that can facilitate the asymmetric synthesis of the pyrrolidine (B122466) ring with high stereocontrol. mdpi.comacs.org The goal is to create catalytic systems that can generate the desired (2R,4R) stereochemistry in a single, atom-economical step, minimizing waste and the need for chiral auxiliaries or resolutions.

Green Chemistry Principles: A significant push is being made to incorporate green chemistry principles into the synthesis of pyrrolidine derivatives. researchgate.net This involves the use of eco-friendly solvents (like water or ethanol), solvent-free reaction conditions (e.g., grinding or microwave irradiation), and catalysts that can be easily recovered and reused. researchgate.nettandfonline.com These methods aim to reduce the environmental footprint of the synthesis, making it more sustainable for large-scale production. mdpi.com

| Synthetic Approach | Key Advantages | Future Research Focus |

|---|---|---|

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Discovery and engineering of novel enzymes with tailored substrate specificity. |

| Catalytic Asymmetric Synthesis | High efficiency, atom economy, potential for scalability. | Development of highly active and selective organocatalysts and earth-abundant metal catalysts. |

| Green Chemistry Methods | Reduced waste, use of renewable resources, improved safety. | Integration of flow chemistry and catalyst-free multicomponent reactions. tandfonline.com |

Rational Design of Next-Generation Fluorinated Biomolecules with Tailored Properties

The true power of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid lies in its ability to act as a precise conformational tool in the rational design of peptides and proteins. The stereospecific placement of the fluorine atom exerts a powerful stereoelectronic effect, known as the gauche effect, which influences the puckering of the pyrrolidine ring and the conformation of the adjacent peptide bond. nih.govresearchgate.net

Future research in this area is centered on harnessing these properties to create biomolecules with enhanced therapeutic potential:

Enhanced Metabolic Stability: A major drawback of peptide-based drugs is their rapid degradation by proteases in the body. nih.goviris-biotech.de The incorporation of fluorinated amino acids can significantly increase resistance to proteolytic cleavage. nih.govacs.org The electron-withdrawing nature of fluorine can alter the electronic properties of the peptide backbone, making it a poorer substrate for proteases. nih.gov Future work will focus on systematically mapping how the placement of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid within a peptide sequence can maximize its metabolic half-life without compromising its biological activity. nih.govmdpi.com

Modulation of Binding Affinity and Selectivity: The conformational rigidity imposed by (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid can pre-organize a peptide into a bioactive conformation that is optimal for binding to its target receptor. researchgate.netmdpi.com Specifically, the (2R,4R) diastereomer favors an exo ring pucker, which stabilizes a trans conformation in the preceding peptide bond. nih.govresearchgate.netwisc.edu This pre-organization reduces the entropic penalty of binding, potentially leading to a significant increase in affinity and selectivity. wisc.edu Researchers are using this principle to design highly potent and selective peptide inhibitors for various disease targets. nih.gov

Control of Secondary Structure and Self-Assembly: Fluorine can influence intermolecular interactions and the self-assembly properties of peptides. nih.govrsc.org By strategically placing (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid, it is possible to design peptides that fold into specific secondary structures (like helices or sheets) or self-assemble into nanomaterials such as hydrogels for drug delivery applications. nih.govrsc.org The degree and position of fluorination can be used to precisely control these self-assembly processes. rsc.org

| Property | Mechanism of Action | Therapeutic Application |

|---|---|---|

| Metabolic Stability | Steric hindrance and electronic effects reduce susceptibility to proteases. nih.govrsc.org | Developing longer-lasting peptide drugs. |

| Binding Affinity | Pre-organization of peptide conformation reduces the entropic cost of binding. researchgate.net | Creating highly potent inhibitors and modulators. |

| Structural Stability | Stereoelectronic effects enforce specific ring pucker and peptide bond geometry. nih.govnih.gov | Engineering stable protein therapeutics and biomaterials. |

Integration with Artificial Intelligence and Machine Learning in Drug Design

The convergence of computational power and large biological datasets is revolutionizing drug discovery. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for designing and optimizing new therapeutic agents, including those containing unique building blocks like (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid.

Emerging paradigms in this field include:

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and recurrent neural networks (RNNs), are being used to design entirely new peptide and protein sequences with desired properties. nih.govresearchgate.net These models can be trained on vast libraries of known bioactive peptides and then tasked to generate novel sequences that are predicted to have high affinity for a specific target. The unique stereochemical information of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid can be incorporated into these models to generate novel, fluorinated drug candidates. nih.govgithub.io

Bioactivity and Property Prediction: ML algorithms can be trained to predict the biological activity, metabolic stability, and other pharmacokinetic properties of peptides containing non-canonical amino acids. researchgate.netyoutube.comnih.gov By creating models that understand the relationship between a peptide's sequence (including the presence of fluorinated prolines) and its function, researchers can virtually screen millions of potential candidates, prioritizing the most promising ones for synthesis and experimental testing. arxiv.orgcqdm.org This significantly accelerates the drug discovery pipeline and reduces costs. cqdm.org

Structure-Activity Relationship (SAR) Elucidation: AI can analyze complex datasets to identify subtle structure-activity relationships that may not be apparent to human researchers. youtube.com By correlating the precise location and stereochemistry of the fluoroproline residue with changes in biological activity, ML models can provide deep insights into the molecular interactions driving target engagement. This knowledge can then be used to guide the next cycle of rational drug design. nih.gov

Exploration in Novel Therapeutic Modalities Beyond Traditional Peptidomimetics

While (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid is a valuable component of traditional peptidomimetics, its unique structural features make it an ideal building block for more advanced and innovative therapeutic modalities that are currently at the forefront of drug discovery.

Future research will increasingly explore its incorporation into:

Macrocyclic Peptides: Macrocyclization is a strategy used to improve the stability, cell permeability, and binding affinity of peptides. mdpi.comnih.gov The conformational constraints provided by (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid can be used to guide the peptide into a specific cyclic structure, enhancing its therapeutic properties. The ribosomal translation of fluorinated non-canonical amino acids is now enabling the de novo discovery of novel fluorinated macrocyclic peptides with potent biological activities. rsc.orgrsc.org

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system. astrazeneca.comnih.gov They typically consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. astrazeneca.com Proline analogs are already used in ligands that bind to E3 ligases like von Hippel-Lindau (VHL). acs.org The incorporation of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid into these ligands or the linker could be used to optimize the conformation and stability of the PROTAC, leading to more efficient protein degradation. acs.orgdrugdiscoveryonline.com

Molecular Glues: Molecular glues are small molecules that induce or stabilize an interaction between two proteins that would not normally associate, often leading to the degradation of one of the proteins. astrazeneca.comnih.gov Similar to PROTACs, the development of molecular glues relies on precise control over molecular conformation to create a stable ternary complex. The rigidifying effect of fluorinated prolines could be exploited in the rational design of new molecular glues with enhanced potency and selectivity. nih.govdrugdiscoveryonline.com

Q & A

Q. What are the key synthetic routes for (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid, and how is stereochemical purity ensured?

The synthesis typically involves multi-step protocols, including ester hydrolysis under acidic conditions (e.g., HCl/water at 93–96°C) and coupling reactions using tert-butyl or Fmoc-protected intermediates. For example, tert-butyl (2R,4R)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylate is hydrolyzed to yield the carboxylic acid derivative . Stereochemical control is achieved via chiral catalysts or resolution techniques, with purification by recrystallization or preparative HPLC .

Q. Which analytical methods are most effective for confirming stereochemistry and purity?

- Chiral HPLC : Resolves enantiomers and diastereomers, critical for verifying stereochemical integrity .

- NMR Spectroscopy : ¹⁹F and ¹H NMR identify fluorine-induced conformational changes and confirm substitution patterns .

- X-ray Crystallography : SHELX software refines crystal structures to validate absolute configuration .

- Mass Spectrometry : Validates molecular weight and detects impurities .

Q. How is this compound utilized in drug discovery pipelines?

It serves as a rigid scaffold in receptor ligand design, particularly for dopamine D3 (D3R) and μ-opioid receptors (MOR). For example, tert-butyl derivatives are coupled to pharmacophores via amide bond formation, enabling structure-activity relationship (SAR) studies to optimize binding affinity .

Advanced Research Questions

Q. What conformational effects does the 4-fluoro substituent impart on the pyrrolidine ring?

The fluorine atom induces a trans-fused ring puckering, stabilizing specific conformations that enhance receptor selectivity. Computational studies (e.g., molecular docking) and NOE NMR experiments are used to map these effects, which influence ligand-receptor interactions .

Q. How can researchers resolve challenges in enantiomeric separation during synthesis?

- Chiral Stationary Phase Chromatography : Effective for separating (2R,4R) from (2S,4S) enantiomers .

- Diastereomeric Salt Formation : Uses chiral resolving agents (e.g., tartaric acid derivatives) to crystallize specific isomers .

Q. What strategies optimize synthetic yields in multi-step reactions?

- Catalyst Screening : Palladium catalysts improve coupling efficiency in heterocyclic intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in SN2 displacements .

- Temperature Control : Hydrolysis at 93–96°C ensures complete ester conversion without racemization .

Q. How does hygroscopicity impact handling, and what mitigation methods are recommended?

The compound’s hygroscopic nature requires storage in anhydrous conditions (desiccators, argon atmosphere) and immediate use post-synthesis. Pre-dried solvents and low-humidity gloveboxes prevent hydrolysis during coupling reactions .

Q. What approaches assess in vivo metabolic stability of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.